molecular formula C9H16O3 B14445624 4-Pentenoic acid, 2-[(1S)-1-hydroxyethyl]-, ethyl ester, (2S)- CAS No. 73574-05-7

4-Pentenoic acid, 2-[(1S)-1-hydroxyethyl]-, ethyl ester, (2S)-

Cat. No.: B14445624
CAS No.: 73574-05-7
M. Wt: 172.22 g/mol
InChI Key: YMPWKFGMHPVJEV-YUMQZZPRSA-N
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Description

4-Pentenoic acid, 2-[(1S)-1-hydroxyethyl]-, ethyl ester, (2S)- is an organic compound with the molecular formula C9H16O3 It is a derivative of pentenoic acid, featuring an ethyl ester group and a hydroxyethyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Pentenoic acid, 2-[(1S)-1-hydroxyethyl]-, ethyl ester, (2S)- typically involves the esterification of 4-pentenoic acid with ethanol in the presence of an acid catalyst. The reaction can be represented as follows:

4-Pentenoic acid+EthanolAcid Catalyst4-Pentenoic acid, ethyl ester\text{4-Pentenoic acid} + \text{Ethanol} \xrightarrow{\text{Acid Catalyst}} \text{4-Pentenoic acid, ethyl ester} 4-Pentenoic acid+EthanolAcid Catalyst​4-Pentenoic acid, ethyl ester

The hydroxyethyl group can be introduced through a subsequent reaction involving the addition of an appropriate hydroxyethylating agent under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

4-Pentenoic acid, 2-[(1S)-1-hydroxyethyl]-, ethyl ester, (2S)- can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

    Reduction: The double bond in the pentenoic acid moiety can be reduced to form a saturated ester.

    Substitution: The ester group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of 4-pentenoic acid, 2-[(1S)-1-oxoethyl]-, ethyl ester.

    Reduction: Formation of 4-pentanoic acid, 2-[(1S)-1-hydroxyethyl]-, ethyl ester.

    Substitution: Formation of various substituted esters depending on the nucleophile used.

Scientific Research Applications

4-Pentenoic acid, 2-[(1S)-1-hydroxyethyl]-, ethyl ester, (2S)- has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and as a precursor for bioactive compounds.

    Medicine: Explored for its potential therapeutic properties and as a starting material for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Pentenoic acid, 2-[(1S)-1-hydroxyethyl]-, ethyl ester, (2S)- depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The hydroxyethyl group can participate in hydrogen bonding and other interactions, influencing the compound’s behavior and efficacy.

Comparison with Similar Compounds

Similar Compounds

    4-Pentenoic acid, ethyl ester: Lacks the hydroxyethyl group, making it less versatile in certain reactions.

    4-Pentenoic acid, 2-[(1R)-1-hydroxyethyl]-, ethyl ester, (2R)-: The stereochemistry differs, which can affect its reactivity and interactions.

    4-Pentenoic acid, 2-[(1S)-1-hydroxyethyl]-, methyl ester, (2S)-: The ester group is a methyl ester instead of an ethyl ester, influencing its physical and chemical properties.

Properties

CAS No.

73574-05-7

Molecular Formula

C9H16O3

Molecular Weight

172.22 g/mol

IUPAC Name

ethyl (2S)-2-[(1S)-1-hydroxyethyl]pent-4-enoate

InChI

InChI=1S/C9H16O3/c1-4-6-8(7(3)10)9(11)12-5-2/h4,7-8,10H,1,5-6H2,2-3H3/t7-,8-/m0/s1

InChI Key

YMPWKFGMHPVJEV-YUMQZZPRSA-N

Isomeric SMILES

CCOC(=O)[C@@H](CC=C)[C@H](C)O

Canonical SMILES

CCOC(=O)C(CC=C)C(C)O

Origin of Product

United States

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